TLR7 Agonistic Potency (EC50) Comparison: BBIQ vs. Imiquimod
BBIQ demonstrates significantly higher TLR7 potency than the clinical benchmark imiquimod. In human TLR7 reporter gene assays, BBIQ exhibits an EC50 of 59.1 nM, while imiquimod shows an EC50 of 2.1–8.5 µM depending on the cellular context [1]. This represents a 36- to 144-fold improvement in potency. Molecular docking studies further indicate a superior TLR7 binding free energy for BBIQ compared to imiquimod [2].
| Evidence Dimension | TLR7 agonistic potency (EC50) |
|---|---|
| Target Compound Data | 59.1 nM (human TLR7) |
| Comparator Or Baseline | Imiquimod: 2.1 µM (2100 nM) to 8.5 µM (8500 nM) in various reporter assays |
| Quantified Difference | BBIQ is 36- to 144-fold more potent than imiquimod |
| Conditions | Human TLR7 reporter gene assay in HEK293 cells |
Why This Matters
Higher potency reduces the required dosage for achieving effective TLR7 stimulation, minimizing off-target effects and improving the therapeutic window in both in vitro and in vivo models.
- [1] Kaushik, D. et al. (2020). BBIQ, a pure TLR7 agonist, is an effective influenza vaccine adjuvant. Hum Vaccin Immunother, 16(8):1989-1996. View Source
- [2] Kaushik, D. et al. (2024). Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. J Med Chem. View Source
